2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile

Descripción general

Descripción

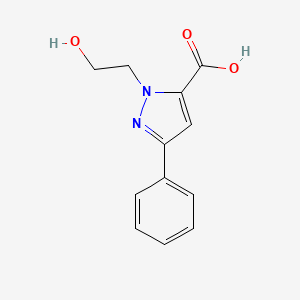

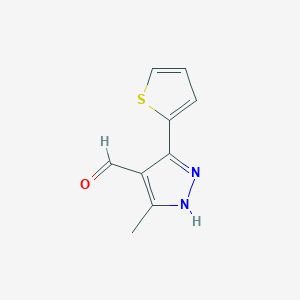

2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile is a chemical compound with the molecular formula C9H6F3N . It is related to 3-(Trifluoromethyl)phenylacetonitrile, which has a molecular weight of 185.15 .

Synthesis Analysis

The synthesis of trifluoromethylated compounds is a significant area of research due to the importance of the CF3 group in enhancing chemical and metabolic stability, improving lipophilicity and bioavailability, and increasing protein binding affinity . A scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis has been reported .Molecular Structure Analysis

The molecular structure of 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile can be represented by the linear formula CF3C6H4CH2CN . The InChI string is InChI=1S/C9H6F3N/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4H,5H2 .Chemical Reactions Analysis

Trifluoromethylation reactions have been extensively studied. For instance, a strategy for the use of trifluoroacetic anhydride for a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis to affect a facile decarboxylation to the CF3 radical has been reported .Aplicaciones Científicas De Investigación

Organic Synthesis

2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile: is utilized as an important intermediate in organic synthesis. Its trifluoromethyl group is particularly valuable in the development of new methods for synthesizing nitrogen-containing compounds. The compound’s ability to act as a nucleophile makes it a key synthon in various organic reactions .

Pharmaceutical Research

In the pharmaceutical industry, the trifluoromethyl group is crucial for the development of new drugs. The presence of this group in molecules like 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile can significantly affect the biological activity of the compounds, making them candidates for drug discovery and development .

Agrochemical Development

The trifluoromethyl group is also significant in agrochemicals. Compounds containing this group, including 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile , are often explored for their potential as active ingredients in pesticides and herbicides due to their stability and biological activity .

Material Science

In material science, the introduction of a trifluoromethyl group can alter the physical properties of materials. This makes 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile a valuable compound for the synthesis of functional materials with enhanced properties .

Catalysis

The compound is used in catalysis, particularly in reactions involving the activation of acetonitrile. Its role as a catalyst can lead to more efficient and environmentally friendly chemical processes .

Electrochemical Applications

Due to its good conductivity and environmentally friendly features, 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile is used in electrochemical conversions. It serves as a powerful tool in the electrochemical synthesis of nitrile-containing compounds .

Safety and Hazards

The safety data sheet for a related compound, 3-(Trifluoromethyl)phenylacetonitrile, indicates that it is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Mecanismo De Acción

Target of Action

Compounds with a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

Without specific information on this compound, it’s difficult to determine its exact mode of action. Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials .

Biochemical Pathways

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Pharmacokinetics

The strength of the carbon-fluorine bond can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Propiedades

IUPAC Name |

2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3/c7-6(8,9)5-3-4(1-2-10)11-12-5/h3H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDGCEZTSNCIOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B1470202.png)

![(1-(2-methoxyethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1470205.png)

![2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1470208.png)

![4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B1470213.png)

![2-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1470216.png)

![2-(Pyrazin-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1470217.png)

![2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1470218.png)